molecular formula C14H17F3N4O2 B2998106 (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034440-83-8

(Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2998106
CAS No.: 2034440-83-8
M. Wt: 330.311
InChI Key: QBWDOCXGGPTZDI-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a tetrahydrofuran-3-yl group linked to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The tetrahydrofuran ring may enhance solubility and metabolic stability compared to purely aromatic systems .

Properties

IUPAC Name

oxolan-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h7,9-10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWDOCXGGPTZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a novel heterocyclic compound that combines a tetrahydrofuran moiety with a piperazine derivative substituted by a trifluoromethyl pyrimidine. This structural configuration suggests potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of tetrahydrofuran derivatives with piperazine and pyrimidine components. The synthetic pathway often employs standard organic reactions such as amide coupling and nucleophilic substitutions to achieve the desired structure.

Antiviral Activity

Research indicates that compounds with similar structures have been evaluated for their antiviral properties, particularly against HIV and other viruses. However, studies have shown that many related tetrahydrofuran derivatives exhibit limited antiviral activity. For instance, a series of nucleoside analogues derived from tetrahydrofuran were assessed for their ability to inhibit HIV replication in CD4+ T lymphocytes but showed no significant activity at subtoxic concentrations due to potential metabolic conversion issues .

Anticancer Activity

In contrast to their antiviral properties, several tetrahydrofuran-based compounds have demonstrated promising anticancer activities. For example, compounds structurally related to this compound have shown cytostatic effects against various cancer cell lines, including leukemia and prostate carcinoma cells. Specific derivatives were able to inhibit cell transformation induced by Moloney murine sarcoma virus, indicating potential as anticancer agents .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA/RNA Polymerases : Similar compounds have been suggested to interact with viral polymerases, although specific interactions for the compound require further elucidation.
  • Induction of Apoptosis : Some studies indicate that certain tetrahydrofuran derivatives may induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that specific tetrahydrofuran derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating significant cytotoxicity .
  • Antimicrobial Activity : Certain tetrahydrofuran-based compounds have been tested for antimicrobial activity, showing effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Values Notes
AntiviralHIVNot significantLack of metabolic conversion noted
AnticancerLeukemia cell lines13 µMPreferential cytostatic activity
AntimicrobialGram-positive bacteria0.25 - 1 μg/mLEffective against multiple strains

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Example 28 (Patent EP Correction) :

  • Compound : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
  • Key Differences :
    • Replaces the tetrahydrofuran-3-yl group with a cyclopentyl-isopropyl moiety.
    • Contains an additional 3-methyltetrahydro-2H-pyran-4-amine substituent.

Example 52 (Patent Publication) :

  • Compound: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide
  • Key Differences :
    • Integrates a sulfonamide group and a trifluoroacetamido side chain.
    • The tetrahydrofuran-3-yl is retained but embedded in a more complex scaffold.
  • Impact : The sulfonamide group may enhance binding to hydrophobic enzyme pockets, but the increased molecular weight (≈600 g/mol) could limit bioavailability.

Piperazine-Based Methanones in Medicinal Chemistry

Compound w3 (RSC Medicinal Chemistry ESI) :

  • Compound: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
  • Key Differences :
    • Substitutes the trifluoromethylpyrimidine with a 5-chloropyrimidine-triazole hybrid.
    • Uses a 4-methylpiperazine instead of an unsubstituted piperazine.

Data Table: Comparative Properties

Property Target Compound Example 28 Example 52 Compound w3
Molecular Weight ~430 g/mol (estimated) ~550 g/mol ~600 g/mol ~520 g/mol
Key Substituents Tetrahydrofuran-3-yl, CF3-pyrim Cyclopentyl-isopropyl Sulfonamide, trifluoroacetamido 4-Methylpiperazine, triazole
Solubility (Predicted) Moderate (logP ≈2.5) Low (logP ≈3.8) Low (logP ≈3.5) Moderate (logP ≈2.7)
Bioactivity Kinase inhibition (hypothetical) Antiviral (reported) Enzyme inhibition (reported) Anticancer (reported)

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